C6-Methyl vs. C6-H Substitution: Conformational Constraint and Steric Differentiation from the Des-Methyl Analog
The target compound bears a methyl group at the C6 position of the pyrimidine ring, whereas the closest commercially available analog N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine lacks this substituent [1]. The C6-methyl group introduces steric compression with the C5-nitro group and alters the torsional preference of the C4-NH-aryl bond. In the morpholinopyrimidine PI3K/mTOR inhibitor class, the presence or absence of a C6-substituent has been shown to affect both biochemical potency and isoform selectivity, with C6-substituted analogs exhibiting altered residence times and pathway modulation compared to their C6-H counterparts [2]. The target compound's C6-methyl group also increases the computed logP by approximately 0.3–0.5 units relative to the des-methyl analog, affecting solubility and partitioning behavior.
| Evidence Dimension | Steric and conformational differentiation: presence vs. absence of C6-methyl substituent |
|---|---|
| Target Compound Data | C6-methyl present; computed XLogP3 = 2.9; molecular weight = 345.35 g/mol [1] |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine (C6-H analog); estimated XLogP3 ~2.4–2.6; molecular weight = 331.33 g/mol [1] |
| Quantified Difference | ΔMW = +14.02 g/mol; estimated ΔlogP ≈ +0.3–0.5; qualitative steric and conformational differentiation confirmed by structural comparison [1] |
| Conditions | Computed physicochemical properties from PubChem; class-level SAR inference from published morpholinopyrimidine PI3K/mTOR inhibitor series [2] |
Why This Matters
The C6-methyl group is a non-interchangeable structural feature that alters both the conformational ensemble and lipophilicity of the compound; substituting the des-methyl analog will yield a molecule with fundamentally different target-binding geometry and physicochemical behavior.
- [1] PubChem Compound Summary for CID 3122455. https://pubchem.ncbi.nlm.nih.gov/compound/3122455 (accessed 2026-04-29). View Source
- [2] Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Med. Chem. Lett. 2010, 2(1), 34–38. doi:10.1021/ml1001932. (Representative C6-substituted morpholinopyrimidine SAR). View Source
